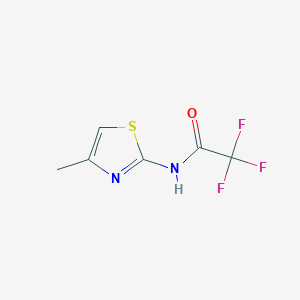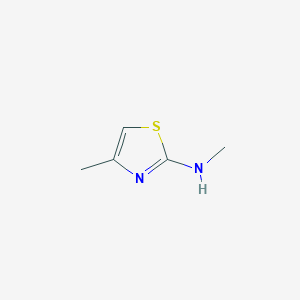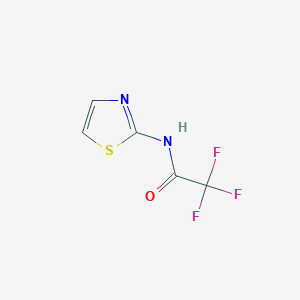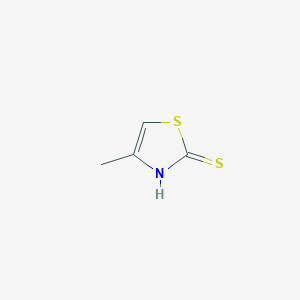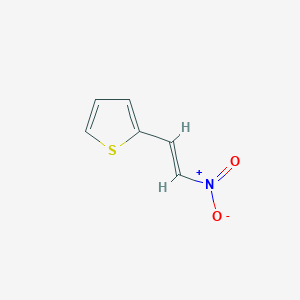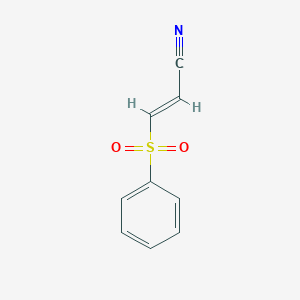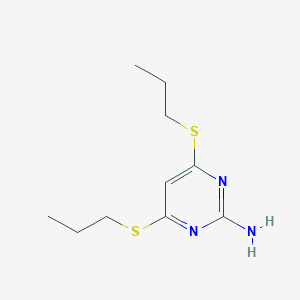
2-Pyrimidinamine, 4,6-bis(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4,6-bis(propylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as PT-1 and belongs to the class of pyrimidines. PT-1 has been found to exhibit remarkable properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mécanisme D'action
PT-1 targets the DNA replication process by inhibiting the activity of DNA polymerase. This inhibition leads to the accumulation of DNA damage, which ultimately induces apoptosis in cancer cells. PT-1 also inhibits the production of pro-inflammatory cytokines by blocking the NF-kB pathway. Furthermore, PT-1 exhibits anti-microbial activity by disrupting the bacterial membrane.
Effets Biochimiques Et Physiologiques
PT-1 has been found to exhibit low toxicity in vitro and in vivo. In animal studies, PT-1 has been found to reduce tumor growth without causing any significant side effects. PT-1 has also been found to reduce inflammation in animal models of inflammatory diseases. Moreover, PT-1 has been found to exhibit potent anti-microbial activity against various Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
PT-1 has several advantages for lab experiments. It exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it a valuable compound for various research fields. Moreover, PT-1 has low toxicity, making it a safe compound for in vitro and in vivo studies. However, PT-1 has some limitations. It is a relatively new compound, and its pharmacokinetic properties are not well understood. Additionally, the synthesis of PT-1 is a multistep process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on PT-1. Firstly, the pharmacokinetic properties of PT-1 need to be thoroughly investigated to determine its efficacy in vivo. Secondly, the mechanism of action of PT-1 needs to be further elucidated to identify potential targets for drug development. Thirdly, the anti-microbial activity of PT-1 needs to be investigated further to determine its potential as an antibacterial agent. Fourthly, the potential of PT-1 as a therapeutic agent for inflammatory diseases needs to be explored further. Finally, the synthesis of PT-1 needs to be optimized to improve its yield and purity.
Conclusion:
In conclusion, PT-1 is a promising compound with potential applications in various research fields. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it a valuable compound for drug development. The synthesis of PT-1 is a multistep process, and its pharmacokinetic properties need to be thoroughly investigated. Further research on PT-1 is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of PT-1 involves the reaction of 2,4-dichloro-5-(propylthio)pyrimidine with ammonia in the presence of a palladium catalyst. This reaction results in the formation of PT-1 as a white solid with a yield of 70-80%. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
PT-1 has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, ovarian, and prostate cancer. PT-1 induces apoptosis in cancer cells by activating the caspase pathway. Additionally, PT-1 has been found to inhibit the growth of cancer cells by targeting the DNA replication process. PT-1 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, PT-1 has been found to exhibit anti-microbial activity against Gram-positive bacteria.
Propriétés
Numéro CAS |
6308-39-0 |
|---|---|
Nom du produit |
2-Pyrimidinamine, 4,6-bis(propylthio)- |
Formule moléculaire |
C10H17N3S2 |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
4,6-bis(propylsulfanyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3S2/c1-3-5-14-8-7-9(15-6-4-2)13-10(11)12-8/h7H,3-6H2,1-2H3,(H2,11,12,13) |
Clé InChI |
LUFJNZHSLHXTCY-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC(=NC(=N1)N)SCCC |
SMILES canonique |
CCCSC1=CC(=NC(=N1)N)SCCC |
Autres numéros CAS |
6308-39-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



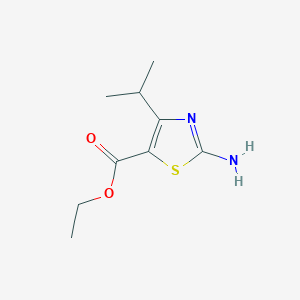
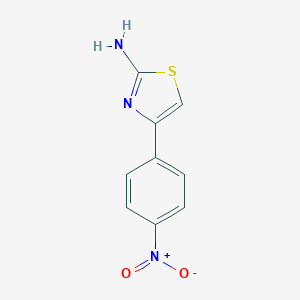
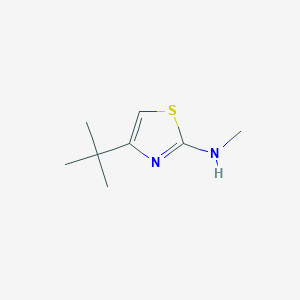
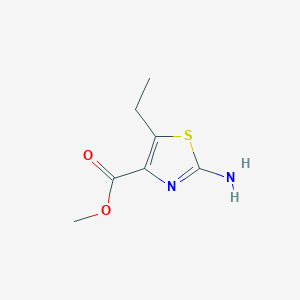
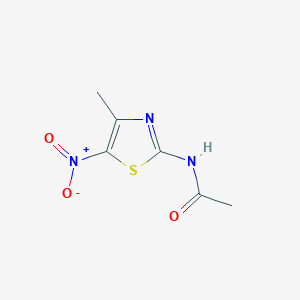
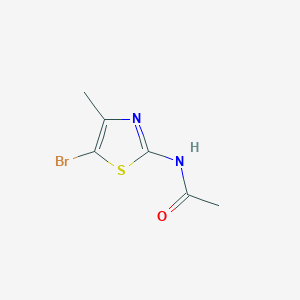
![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)
